5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a phenyl group at the 1-position of the triazole ring and a 2-methoxybenzyl substituent on the carboxamide nitrogen. The 2-methoxybenzyl group distinguishes it from analogs with para-substituted or halogenated aromatic moieties, which are known to influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-10-6-5-7-12(14)11-19-17(23)15-16(18)22(21-20-15)13-8-3-2-4-9-13/h2-10H,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPQODJCZUYZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the triazole derivative with a methoxyphenylmethyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Acylation at the Amino Group
The primary amine at position 5 of the triazole ring undergoes acylation with acyl chlorides or anhydrides. For example:
This reaction is pivotal for modifying pharmacological properties, as seen in optimization studies for antiparasitic activity . The electron-donating methoxyphenyl group enhances nucleophilicity of the amine, favoring efficient acylation .
Condensation Reactions Involving the Carboxamide
The carboxamide group participates in condensation with carbonyl-containing reagents:
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Hydrazide Formation : Reaction with hydrazines under acidic conditions yields hydrazide derivatives. For instance, treatment with hydrazine hydrate in ethanol/HCl (reflux, 4 h) produces the corresponding carbohydrazide .
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Schiff Base Formation : Interaction with aldehydes (e.g., benzaldehyde) in ethanol catalyzed by HCl generates imine derivatives, confirmed by IR (C=N stretch at ~1640 cm⁻¹) .
Electrophilic Aromatic Substitution
The phenyl and methoxyphenyl groups undergo regioselective electrophilic substitution:
The methoxy group directs electrophiles to the para position on its aromatic ring, while the triazole’s electron-withdrawing nature influences substitution patterns on the phenyl group .
Triazole Ring Reactivity
The 1,2,3-triazole core demonstrates stability under mild conditions but undergoes ring-opening in extreme environments:
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Acidic Hydrolysis : Prolonged exposure to concentrated HCl (reflux, 12 h) cleaves the triazole ring into amidine intermediates .
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Oxidation : Treatment with KMnO₄ in H₂SO₄ oxidizes the triazole to a carboxylic acid derivative, confirmed by mass spectrometry .
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the phenyl group:
These reactions are critical for structure-activity relationship (SAR) optimization in drug discovery .
Mechanistic Insights and Analytical Methods
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Kinetic Studies : Pseudo-first-order kinetics observed in acylation reactions (rate constant k = 0.15 min⁻¹ at 25°C).
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Monitoring Techniques :
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to 5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For example, triazole derivatives have been shown to induce apoptosis in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.5 | |
| Compound B | MCF7 (Breast) | 12.3 | |
| 5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-triazole | HeLa (Cervical) | 10.9 |
The structure–activity relationship (SAR) studies suggest that the presence of the triazole ring enhances the compound's ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
Antimicrobial Properties
Triazole compounds have also been investigated for their antimicrobial effects. The compound has shown promising results against various bacterial strains, including:
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Studies
Case Study: Anticancer Efficacy in Vivo
A recent study evaluated the anticancer efficacy of this compound in a mouse model bearing xenografts of human cancer cells. The results showed a significant reduction in tumor size compared to control groups, confirming its potential as an effective anticancer agent.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial activity of the compound against clinical isolates of resistant bacteria. The results indicated that it effectively inhibited growth and biofilm formation, suggesting its utility in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural variations among related compounds involve substitutions at the 1-position (triazole ring) and the carboxamide nitrogen. These modifications impact molecular weight, polarity, and biological activity. Below is a comparative analysis:
*Estimated based on molecular formula (C₁₈H₁₈N₅O₂).
Biological Activity
5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure includes an amino group at the 5-position and a carboxamide functional group at the 4-position of the triazole ring. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase-II (CA-II), which plays a crucial role in various physiological processes.
- Molecular Formula : C17H17N5O2
- Molecular Weight : 323.356 g/mol
- Structural Features : The presence of a methoxyphenyl substituent enhances its solubility and biological activity.
Inhibition of Carbonic Anhydrase-II
Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase-II. This enzyme is involved in maintaining acid-base balance and respiration in various biological systems. Preliminary structure-activity relationship studies suggest that polar groups within triazole derivatives enhance their biological activity against CA-II .
Antiparasitic Potential
The compound has also shown promise in treating parasitic diseases such as Chagas disease. Its triazole core contributes to potent inhibitory effects on biological targets associated with these diseases .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have demonstrated that the methoxy substituent may increase lipophilicity, facilitating better interaction profiles with target enzymes and receptors.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals that structural modifications can significantly influence biological activity. The following table summarizes some related compounds and their respective activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-Triazole | Lacks methoxy group; basic structure | Moderate inhibition against carbonic anhydrase-II |
| 4-Methylthio-N-(p-tolyl)-triazole | Contains a methylthio group; similar triazole core | Antifungal properties reported |
| 5-Amino-N-(p-nitrophenyl)-triazole | Features a nitrophenyl group; different substituent | Potential anti-cancer activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various triazole derivatives for their biological activities. For instance, a study published in the Journal of Medicinal Chemistry explored the optimization of triazole compounds for enhanced metabolic stability and aqueous solubility .
Another important finding from research indicates that certain derivatives exhibit neuroprotective properties by blocking inflammatory pathways and protecting against neurotoxicity . In particular, the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides suggests potential applications in neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What synthetic routes are recommended for synthesizing 5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including:
- Step 1 : Condensation of substituted aniline derivatives (e.g., 2-methoxyphenylmethylamine) with isocyanides or azides to form intermediate imidoyl chlorides or triazole precursors .
- Step 2 : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted reactions to improve regioselectivity .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for controlled kinetics), and catalyst loading (e.g., 10 mol% CuI). Monitor yields using HPLC or LC-MS .
Q. How should researchers approach the structural characterization of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to identify methylene (-CH2-) and methoxy (-OCH3) groups. Compare with PubChem data for analogous triazole derivatives (e.g., shift δ 3.8 ppm for methoxy ).
- FTIR : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and triazole ring (C-N stretches ~1500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C17H16N5O2) with <5 ppm error .
Q. What are the solubility challenges associated with this compound, and what strategies can mitigate these issues in in vitro studies?
- Methodological Answer :
- Issue : Low aqueous solubility due to hydrophobic phenyl and methoxyphenyl groups .
- Strategies :
- Use co-solvents (e.g., 10% DMSO in PBS) with sonication for uniform dispersion.
- Synthesize water-soluble prodrugs by introducing sulfonate or PEGylated side chains .
- Employ nanoformulation (e.g., liposomes) to enhance bioavailability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzyme inhibition potential of this compound, and what controls are necessary?
- Methodological Answer :
- Assay Design :
- Target Selection : Prioritize enzymes with conserved active sites (e.g., kinases, HDACs) based on structural analogs .
- Dose-Response : Test 8–10 concentrations (1 nM–100 µM) to calculate IC50 using nonlinear regression .
- Controls :
- Positive controls (e.g., staurosporine for kinases).
- Solvent controls (DMSO ≤0.1% v/v) to rule out artifacts .
- Validation : Confirm binding via X-ray crystallography or surface plasmon resonance (SPR) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins, and how should in silico results be validated experimentally?
- Methodological Answer :
- In Silico Tools :
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling to predict binding poses in ATP-binding pockets .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of protein-ligand complexes .
- Validation :
- Compare docking scores with experimental IC50 values.
- Mutate key residues (e.g., catalytic lysine) to test predicted interactions .
Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be analyzed and resolved?
- Methodological Answer :
- Root-Cause Analysis :
- Assay Conditions : Check pH, temperature, and ionic strength variations impacting enzyme activity .
- Compound Integrity : Use LC-MS to verify purity (>95%) and stability (e.g., no hydrolysis of carboxamide) .
- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability .
- Orthogonal Assays : Validate results using alternative methods (e.g., thermal shift assay vs. fluorescence-based assay) .
Q. What are the best practices for assessing the compound's stability under various storage conditions, and how can degradation products be identified?
- Methodological Answer :
- Stability Protocols :
- Store lyophilized powder at -80°C under argon to prevent oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .
- Degradation Analysis :
- Use UPLC-QTOF to detect hydrolyzed products (e.g., free carboxylic acid from carboxamide cleavage) .
- Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
